(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed antimicrobial, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(2,5-dimethylbenzylidene)-2-thioxoimidazolidin-4-one
- (5E)-5-(2,6-dimethylbenzylidene)-2-thioxoimidazolidin-4-one
- (5E)-5-(3,4-dimethylbenzylidene)-2-thioxoimidazolidin-4-one
Uniqueness
(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern on the benzylidene moiety. This substitution pattern can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.3g/mol |
IUPAC Name |
(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-7-3-4-9(8(2)5-7)6-10-11(15)14-12(16)13-10/h3-6H,1-2H3,(H2,13,14,15,16)/b10-6+ |
InChI Key |
NQRGUAYRQUYXRY-UXBLZVDNSA-N |
SMILES |
CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N2)C |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N2)C |
Origin of Product |
United States |
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